Cyclization of Diols: One common strategy involves the cyclization of appropriately substituted diols using acidic catalysts. For example, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (a related structure) was synthesized by cyclizing a diol in the presence of Nafion-Hg. []
Electrocyclic Ring-Opening: C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes undergo electrocyclic ring-opening, generating π-allyl cations that cyclize to afford spirocyclic products, including 2-oxa-1-azaspiro[4.5]decan-3-ones. []
Molecular Structure Analysis
The molecular structure of 1-oxa-8-azaspiro[4.5]decan-2-one derivatives consists of a spirocyclic system formed by fusing a tetrahydrofuran ring and a piperidine ring. The ketone group at position 2 introduces planarity to a portion of the tetrahydrofuran ring. The conformation of the piperidine ring can vary depending on the substituents. Crystallographic studies have revealed the presence of intermolecular hydrogen bonding interactions involving the ketone and/or other functional groups in the solid state. [, ]
Chemical Reactions Analysis
Functionalization of the Ketone Group: The ketone group can be modified to generate derivatives like oximes, hydrazones, and dithioketals. [, ]
Alkylation and Acylation Reactions: The nitrogen atom in the piperidine ring can be alkylated or acylated to introduce various substituents. [, ]
Formation of Fused Heterocycles: The spirocyclic system can serve as a scaffold for constructing diverse fused heterocyclic systems. Reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives have been explored for the synthesis of bispiroheterocyclic systems. []
Mechanism of Action
The mechanism of action for 1-oxa-8-azaspiro[4.5]decan-2-one derivatives varies depending on the specific biological activity under investigation and the nature of the substituents. For instance, some derivatives exhibit muscarinic agonist activity, potentially through interactions with muscarinic receptors. [] Other derivatives act as SHP2 inhibitors, likely binding to the allosteric site of the enzyme and modulating its activity. [, , ]
Applications
Potential Anticancer Agents: SHP2 inhibitors, including those based on the 1-oxa-8-azaspiro[4.5]decan-2-one scaffold, have emerged as promising therapeutic candidates for various cancers. [, , ] These compounds interfere with SHP2-mediated signaling pathways involved in tumor growth and progression.
Potential Treatment for Neurodegenerative Diseases: Muscarinic agonists, such as some 1-oxa-8-azaspiro[4.5]decan-2-one derivatives, have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. [, ] These compounds aim to enhance cholinergic neurotransmission, which is compromised in these conditions.
Antihypertensive Agents: Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have shown antihypertensive activity in preclinical studies. [, ] These compounds may exert their effects by blocking alpha-adrenergic receptors.
Antimicrobial Agents: Bispiroheterocyclic systems derived from 1-oxa-4-thiaspiro[4.5]decan-3-one have demonstrated antimicrobial activity against various bacterial and fungal strains. [, , ] The specific mechanism of action and structure-activity relationships warrant further investigation.
Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. It exhibits strong binding affinity to the allosteric binding pocket of SHP2, leading to the inhibition of its enzymatic activity.
Relevance: PB17-026-01 shares a core structure with 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, containing the 2-oxa-8-azaspiro[4.5]decane moiety. This structural similarity suggests a potential for shared chemical properties or biological activities.
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one analog (PB17-036-01)
Relevance: Similar to PB17-026-01, PB17-036-01 retains the core 2-oxa-8-azaspiro[4.5]decane structure found in 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, indicating a potential for shared chemical properties despite the difference in their biological activities.
Compound Description: IACS-15414 is a potent and orally bioavailable inhibitor of SHP2. It demonstrates remarkable efficacy in suppressing the MAPK signaling pathway and tumor growth in both RTK-activated and KRAS mutant xenograft models. This compound exhibits a favorable pharmacokinetic profile across species and shows no off-target activities, including hERG liability, up to 100 μM.
Relevance: IACS-15414 is structurally related to 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride through the shared 2-oxa-8-azaspiro[4.5]decane core structure. This shared scaffold suggests a potential starting point for the development of novel compounds with desired biological activities.
3-Methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones
Compound Description: This series represents a novel family of compounds characterized by the presence of a methylene group at the 3-position of the 1-oxa-8-heteraspiro[4.5]decan-2-one scaffold. The synthesis of these compounds involves the reaction of 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate, followed by hydrolysis and decarboxylation steps.
Relevance: This series shares the core 1-oxa-8-azaspiro[4.5]decan-2-one structure with 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, indicating a close structural relationship and potential similarities in their chemical properties. The variations in substituents at the 8-position and the presence of the 3-methylene group introduce structural diversity, potentially influencing their biological activities.
1-Oxa-8-heteraspiro[4.5]decan-2-ones
Compound Description: This group of compounds is characterized by the presence of various heteroatoms at the 8-position of the 1-oxa-spiro[4.5]decan-2-one scaffold. These compounds are obtained through a synthetic route involving the decarboxylation of 3-carboxy-1-oxa-8-heteraspiro[4.5]decan-2-ones.
Compound Description: This specific compound is a γ-hydroxylactone formed unexpectedly during an investigation into the use of dilithiated acetic acid as a co-reactant with spiro epoxides of heteracyclohexyl systems.
Relevance: Though structurally similar to 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride with the shared 1-oxa-spiro[4.5]decan-2-one core, this compound differs significantly due to the presence of the thiane ring and the hydroxymethyl substituent at the 3-position. This highlights the potential for diverse chemical modifications on this scaffold.
1-Oxa-4-thiaspiro[4.4]nonan-2-one and 1-Oxa-4-thiaspiro[4.5]decan-2-one
Compound Description: These compounds serve as starting materials for the synthesis of various spiroheterocyclic pyrylium salts. They are reacted with aniline and p-chloroaniline to produce spirothiazolidinones, which are then further modified to create a series of spiropyrano[2,3-d]thiazolium perchlorate derivatives.
Relevance: While sharing the oxa-thiaspiro core, these compounds differ from 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride in the position of the heteroatoms and the size of the spirocyclic ring. This structural comparison exemplifies the versatility of spirocyclic scaffolds in medicinal chemistry.
Compound Description: This compound was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton and evaluated as a potential M1 muscarinic agonist for treating dementia. It exhibited potent muscarinic activities both in vitro and in vivo but lacked M1 receptor selectivity.
Relevance: This compound is structurally similar to 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, sharing the 1-oxa-8-azaspiro[4.5]decane core. The difference lies in the methyl substituents at the 2- and 8-positions in compound 17, highlighting how subtle structural modifications can impact biological activity and receptor selectivity.
Compound Description: Compound 18, an analog of compound 17, demonstrated preferential affinity for M1 muscarinic receptors over M2 receptors and exhibited potent antiamnesic activity with a better separation from cholinergic side effects compared to compound 17. It displayed partial agonistic activity for M1 muscarinic receptors.
Relevance: This compound shares the core structure of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride with modifications at the 2- and 8-positions. Compared to compound 17, the replacement of a methyl group with an ethyl group at the 2-position in compound 18 led to improved M1 receptor selectivity and a better side effect profile, further emphasizing the importance of even minor structural changes.
Compound Description: Analogous to compound 18, this compound showed preferential affinity for M1 over M2 muscarinic receptors and potent antiamnesic activity with reduced cholinergic side effects compared to the parent compound 17. It also acted as a partial agonist at M1 receptors. The (-)-isomer of compound 29 exhibited higher M1 agonist activity and possessed the same absolute configuration as muscarone.
1-Oxa-3,8-diazaspiro[4.5]decan-2-ones
Compound Description: This series of compounds, substituted at the 8-position with various groups like 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl, were investigated for their antihypertensive activity in spontaneous hypertensive rats. The 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted and (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted derivatives showed promising antihypertensive effects but did not exhibit beta-adrenergic blocking activity. Further investigation revealed that these compounds primarily acted as alpha-adrenergic blockers, with varying selectivity for alpha 1- and alpha 2-adrenoceptors.
Relevance: These compounds share the 1-oxa-azaspiro[4.5]decan-2-one core structure with 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, highlighting the structural similarity within this class of compounds. The diverse substituents at the 8-position contributed to a range of pharmacological activities, particularly in the context of antihypertensive effects mediated through alpha-adrenergic receptor antagonism.
Compound Description: This specific compound, particularly its (5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride salt, has been investigated for its crystalline properties and pharmaceutical potential. [, ]
Relevance: This compound showcases a distinct substitution pattern compared to 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, replacing the oxygen at position 1 with a nitrogen and featuring a complex substituent at the 8-position. Despite these differences, they both belong to the same broad class of azaspiro[4.5]decan-2-one derivatives, highlighting the structural diversity within this chemical space. [, ]
Relevance: This compound highlights the versatility of the azaspiro[4.5]decane scaffold, even though it differs significantly from 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride in the position of the heteroatoms and the presence of various substituents. It emphasizes the potential of this scaffold for developing antiviral agents.
Compound Description: This compound acts as a potent inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), making it a potential therapeutic candidate for treating cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases.
Relevance: Although structurally more complex than 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, this compound retains the azaspiro(4.5)decan-2-one core. The presence of the piperidine and pyrimidine rings, along with other substituents, contributes to its potent ALK and EGFR inhibitory activity.
(5R,8S)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione and (5S,8R)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione
Compound Description: These two enantiomers represent unnatural cyclic α-amino acids containing the 3,6-dihydro-2H-1,4-oxazin-2-one fragment. They were synthesized stereoselectively and their crystal structures were determined by X-ray diffraction. Both enantiomers crystallize isostructurally.
Relevance: These compounds, while sharing the azaspiro[4.5]decane core with 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, differ in their ring fusion pattern and substituents. This difference highlights the possibility of incorporating the 1-oxa-8-azaspiro[4.5]decane moiety into various ring systems to create novel compounds with potentially different biological activities.
2-(α-aracylbenzyl)-4-aryl-1-thia-4-azaspiro[4.4]nonan-3-ones and 2-(α-aracylbenzyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones
Compound Description: These compounds were synthesized as potential antimicrobial agents. They were prepared by reacting 1-thia-4-(1-naphthyl)-4-azaspiro[4.4]nonan-3-one and 1-thia-4-(1-naphthyl)-4-azaspiro[4.5]decan-3-one with various cyclopentanones or cyclohexanones.
Relevance: These compounds exemplify the diversity possible within the broader class of spiroheterocyclic compounds. Although structurally distinct from 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride due to the presence of a thiazole ring and different substituents, they highlight the potential for exploring various spiroheterocyclic systems for developing novel antimicrobial agents.
Compound Description: This compound represents a specific 1-thia-4-azaspiro[4.5]decan-3-one derivative characterized by a morpholinoethyl substituent at the 4-position and a hydroxymethyl group at the 2-position. Its crystal structure reveals the formation of R22(16) dimers through paired O—H⋯N hydrogen bonds. These dimers are further connected through C—H⋯O interactions, resulting in a three-dimensional framework structure.
Compound Description: This specific compound features a complex structure with a 1-thia-4-azaspiro[4.5]decane ring system substituted with a bulky imidazo[2,1-b][1,3]thiazole moiety. Crystallographic studies show the cyclohexane ring adopting a chair conformation and the imidazo[2,1-b][1,3]thiazole ring system remaining essentially planar.
Relevance: Although highly substituted, this compound shares the thia-azaspiro[4.5]decane core with 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, demonstrating the adaptability of this scaffold for incorporating diverse functional groups.
Compound Description: This series of compounds, designed for their potential antitumor activity, is characterized by the presence of a methylene group at the 9-position of the 7-oxa-1-thiaspiro[4.5]decan-8-one scaffold. Dynamic NMR (DNMR) studies were conducted to investigate the thermodynamic and kinetic parameters of ring reversal in these compounds.
Relevance: These compounds share the spiro[4.5]decane framework with 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride but differ significantly in the position and type of heteroatoms. They exemplify how modifications to the spirocycle can influence conformational flexibility and potentially impact biological activity.
1-Oxa-2,8-diazaspiro[4,5]dec-2-ene derivatives
Compound Description: This series focuses on derivatives of 1-oxa-2,8-diazaspiro[4,5]dec-2-ene, exploring various substituents at the 3-, 4-, and 8-positions. The specific substituents include alkyl, aryl, heterocyclyl, and substituted alkyl chains, potentially leading to diverse pharmacological properties. These compounds are being investigated for their use as potential pain treatments.
Relevance: While these compounds possess a different heteroatom arrangement compared to 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, they highlight the broader structural diversity possible within the azaspiro[4.5]decane scaffold. Exploring these variations is crucial for identifying compounds with desirable pharmacological profiles for specific therapeutic applications, such as pain management.
2-Vinyl-8-oxa-2-azaspiro[4.5]decan-1-one (4)
Compound Description: This compound represents a bicyclic monomer containing the 8-oxa-2-azaspiro[4.5]decan-1-one core with a vinyl group at the 2-position. This monomer can be polymerized to produce homopolymers or copolymerized with other monomers like N,N′-diethylacrylamide to generate water-soluble polymers with thermosensitive properties.
Relevance: This compound shares the spiro[4.5]decane structure with 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, although the positions of oxygen and nitrogen atoms are swapped. This example demonstrates the versatility of this scaffold in polymer chemistry, particularly in creating polymers with controlled properties.
1-Oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-ones
Compound Description: This class of compounds features a 1-oxa-2-azaspiro[4.5]decane system with a triene moiety within the six-membered ring. These compounds are synthesized through an intramolecular oxidative cyclization reaction of 1-(4-hydroxyaryl)-2-ketoximes using phenyliodine(III) bis(trifluoroacetate).
Relevance: These compounds, although possessing a similar spirocyclic core to 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, display a different arrangement of heteroatoms and unsaturation in the six-membered ring. This difference highlights the possibility of accessing diverse chemical space by modifying the saturation and substitution pattern of the spirocyclic scaffold.
Compound Description: This compound results from the α-thioureidoalkylation of the sodium enolate of 2-formyl-γ-butyrolactone with N-[(phenyl)(tosyl)methyl]thiourea. It showcases the feasibility of introducing a thiourea moiety into the spirocyclic framework.
Relevance: This compound, though structurally distinct from 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride due to the presence of a thiourea group and a different arrangement of heteroatoms, exemplifies the potential for modifying the spirocyclic scaffold to incorporate diverse functional groups.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.